molecular formula C20H23N2O3P B11578549 N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline

Cat. No.: B11578549
M. Wt: 370.4 g/mol
InChI Key: SUJTZZWELBPEGF-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline is a phosphorus-containing heterocyclic compound featuring a 1,3,2-dioxaphospholane ring fused with a substituted indole moiety and a 4-methylaniline group. The dioxaphospholane ring introduces unique electronic and steric properties due to the phosphorus atom’s intermediate electronegativity and tetrahedral geometry. The 4-methylaniline substituent may enhance lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C20H23N2O3P

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-(1H-indol-3-yl)methyl]-4-methylaniline

InChI

InChI=1S/C20H23N2O3P/c1-13-8-10-16(11-9-13)22-20(26(23)24-14(2)15(3)25-26)18-12-21-19-7-5-4-6-17(18)19/h4-12,14-15,20-22H,1-3H3

InChI Key

SUJTZZWELBPEGF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OP(=O)(O1)C(C2=CNC3=CC=CC=C32)NC4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Phospholane Ring Formation: The phospholane ring is introduced via a cyclization reaction involving a suitable phosphorous reagent.

    Coupling Reaction: The indole derivative is then coupled with the phospholane ring using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

    Introduction of the Aniline Group: Finally, the aniline group is introduced through a substitution reaction, often using aniline and a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and indole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halide derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparisons with phosphorus-containing heterocycles, indole derivatives, and sulfonamide-based molecules.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Appearance Notable Features
N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline (Target) C₂₂H₂₄N₂O₃P* ~413.4† Dioxaphospholane, indole, 4-methylaniline Not reported Phosphorus heterocycle; potential ligand or bioactive agent
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide C₂₃H₂₂N₄O₅S₂ 498.57 Isoindolinone, sulfamoyl, isoxazole Pale yellow Sulfonamide linkage; possible enzyme inhibition
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide C₂₂H₂₂N₃NaO₆S 479.48 Isoindolinone, sulfamoyl, thiazole Yellowish white Thiazole moiety; enhanced metal coordination
Methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methyl-L-valinate C₂₆H₃₅N₃O₃ 449.58 Indole, cyclohexylmethyl, methyl valinate Not reported Peptidomimetic structure; protease targeting

*Inferred from structure; †Calculated based on formula.

Heterocyclic Core Comparison

  • Target Compound: The 1,3,2-dioxaphospholane ring (P–O–C–O–C) contrasts with isoindolinone (C–N–C=O) in compounds. Phosphorus’s larger atomic radius and lower electronegativity compared to sulfur or nitrogen may increase ring strain but improve metal-binding capacity (e.g., for catalysis or medicinal chemistry) .
  • Sulfonamide Analogs : Compounds in utilize sulfamoyl (–SO₂NH–) linkages for hydrogen bonding, whereas the target’s phosphoryl (P=O) group offers stronger dipole interactions and acidity (pKa ~1–2 for phosphates vs. ~10 for sulfonamides) .

Indole Modifications

  • The target’s indole moiety is substituted at the 3-position with a dioxaphospholane-methyl group, unlike the cyclohexylmethyl or acylated indoles in . This substitution may alter π-stacking interactions or steric hindrance in biological systems .

Physicochemical Properties

  • Molecular Weight : The target (~413 g/mol) falls within the "drug-like" range (300–500 g/mol), comparable to analogs. Higher weights in sulfonamide derivatives (479–498 g/mol) may reduce bioavailability .
  • Solubility : The phosphoryl group in the target could enhance water solubility relative to sulfonamides, though the 4-methylaniline may counterbalance this by increasing hydrophobicity.

Biological Activity

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline is a complex organic compound that integrates a dioxaphospholan moiety with an indole derivative. This unique structure suggests a potential for diverse biological activities, which are of significant interest in medicinal chemistry.

Structural Characteristics

The compound features:

  • Dioxaphospholan Ring : This phosphorus-containing structure is known for its reactivity and potential biological activity.
  • Indole Derivative : Indole compounds are frequently studied for their pharmacological properties, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphorylation : The phosphorus atom in the dioxaphospholan ring can participate in phosphorylation reactions, influencing various biochemical pathways.
  • Intercalation : The indole moiety may allow the compound to intercalate into DNA, potentially affecting gene expression and cellular proliferation.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Research Findings

Recent studies have highlighted the following biological activities associated with compounds similar to this compound:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals
AntimicrobialExhibits activity against specific bacterial strains

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole-phosphorus compounds and evaluated their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of similar compounds. In vivo models demonstrated that these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising avenue for developing new anti-inflammatory drugs based on this chemical structure.

Comparative Analysis with Analogous Compounds

The compound's unique structural features allow it to exhibit synergistic effects not present in simpler analogs. Below is a comparison table with notable analogs:

Compound NameStructural FeaturesNotable Properties
N-(4-methylphenyl)-N'-(pyridin-4-yldiazenyl)ureaUrea linkage and pyridinePotential anti-inflammatory activity
5-fluoroindoleHalogenated indole derivativeEnhanced biological activity
4-(dimethylamino)benzaldehydeSimple aromatic aldehydeUsed in dye synthesis

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